Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
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Description
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- (C8H11ClN2O2) is an organic compound belonging to the family of amides. It is a colorless, crystalline solid with a melting point of 99-101°C and a boiling point of 189-191°C. Acetamide is soluble in water, ethanol, and acetone. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also used as an intermediate in the production of polymers, dyes, and surfactants.
Scientific Research Applications
Structural Analysis and Properties
Several studies have examined the structural characteristics and properties of chloroacetamide derivatives, highlighting their significance in the field of crystallography and material science. For instance, Gowda et al. (2007) conducted a detailed analysis of the molecular structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide, showcasing the syn conformation of the N—H bond in relation to the ortho methyl group and the formation of chains through intermolecular N—H⋯O hydrogen bonds (Gowda, Foro, & Fuess, 2007). Similarly, another study by Gowda et al. (2007) on 2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide described the syn conformation of the N—H bond and its implications for molecular packing and interaction (Gowda, Svoboda, Foro, Paulus, & Fuess, 2007).
Potential Pesticide Intermediates
Research into N-derivatives of chloroacetamide compounds has also indicated their potential applications as intermediates in the development of new pesticides. Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide by X-ray powder diffraction, suggesting their utility in creating effective agrochemicals (Olszewska, Tarasiuk, & Pikus, 2011).
Metabolism and Environmental Impact
Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes, providing insights into the environmental and health impacts of these chemicals. The study suggests a complex metabolic activation pathway leading to potential carcinogenic effects, highlighting the importance of understanding the biochemical interactions of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Characterization of Intermediates
The synthesis and characterization of various chloroacetamide derivatives have been subjects of significant interest, with research focusing on optimizing the processes for obtaining these compounds with high purity and yield. For example, the work by Drabina et al. (2009) on the commercial synthesis error and its resolution through the characterization of 5-amino-4-chloro-2,7-dimethyl-1H-benzimidazole demonstrates the challenges and solutions in the synthesis of complex organic intermediates (Drabina, Panov, Sedlák, Růžička, Kopřivová, & Ventura, 2009).
properties
IUPAC Name |
2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTHPPDALZURBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230273 |
Source
|
Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
80364-71-2 |
Source
|
Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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